An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-Indazole and Its Derivatives
An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-Indazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 3-phenyl-1H-indazole, a crucial scaffold in medicinal chemistry.[1][2] Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis and derivatization in a laboratory setting. The indazole core is a key structural moiety in many pharmaceutically active compounds, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][3][4]
Core Synthetic Strategies
Several robust methods are employed for the synthesis of the 3-phenyl-1H-indazole core. The most prominent and versatile approaches include transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and classical named reactions adapted for indazole synthesis.
Synthesis via Intramolecular Cyclization of Hydrazones
A prevalent and effective method for constructing the 1H-indazole ring system involves the intramolecular cyclization of appropriately substituted aryl hydrazones. This can be achieved through various catalytic systems.
A copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a direct route to N-phenyl-1H-indazoles.[1][5] The reaction generally proceeds by heating the arylhydrazone with a copper(I) catalyst, a base, and a ligand in a suitable solvent like DMF.[1][5]
Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation [1]
-
To a dried Schlenk tube, add the starting arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 56 mg, 2.0 equiv, 200 mol%), 1,10-phenanthroline (20 mg, 22 mol%), and copper(I) iodide (CuI, 19 mg, 20 mol%).
-
Add 2.5 mL of anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Stir the reaction mixture and heat to 120 °C for 12–48 hours.
-
After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Pass the mixture through a short column of silica gel.
-
Wash the eluate with water (1 x 10 mL) and a saturated aqueous sodium chloride solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Copper-Catalyzed Synthesis of 1-Phenyl-1H-Indazoles [1][5]
| Starting Hydrazone (Substituent on Benzaldehyde Ring) | Product | Reaction Time (h) | Yield (%) |
| Unsubstituted | 1-Phenyl-1H-indazole | 24 | 60 |
| 4-Methyl | 1-Phenyl-4-methyl-1H-indazole | 24 | 10 |
| 4-Methoxy | 1-Phenyl-4-methoxy-1H-indazole | 39 | 23 |
| 4-Fluoro | 1-Phenyl-4-fluoro-1H-indazole | 24 | 39 |
| 4-Chloro | 1-Phenyl-4-chloro-1H-indazole | 48 | 53 |
| 4-Nitro | 1-Phenyl-4-nitro-1H-indazole | 12 | 16 |
| 2-Chloro | 1-Phenyl-7-chloro-1H-indazole | 24 | 70 |
Reaction Workflow: Copper-Catalyzed Intramolecular N-Arylation
Caption: Workflow for the synthesis of 1-phenyl-1H-indazoles.
Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds
A versatile one-pot method involves the reaction of N-tosylhydrazones with nitroaromatic compounds in the presence of a base to afford 3-substituted 1H-indazoles.[6] This reaction is believed to proceed via a [3+2] dipolar cycloaddition of in situ generated diazo compounds and arynes.[7]
Experimental Protocol: Synthesis from N-Tosylhydrazone [6]
-
In a 10 mL Schlenk tube, combine the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and cesium carbonate (Cs₂CO₃, 1.08 mmol).
-
Add dry dimethylformamide (DMF, 2.0 mL) under a nitrogen atmosphere.
-
Stir the solution at 60-80 °C for the time indicated for the specific substrate.
-
Upon completion, purify the crude mixture directly by silica-gel column chromatography to yield the 1H-indazole product.
Quantitative Data for Synthesis from N-Tosylhydrazones [6]
| Product | Starting Nitroaromatic | Yield (%) | Melting Point (°C) |
| 6-Nitro-3-phenyl-1H-indazole | 1,3-Dinitrobenzene | 75 | - |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 4-Nitrobenzotrifluoride | 82 | 149-151 |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate | Ethyl 4-nitrobenzoate | 78 | 103-106 |
| 3-Phenyl-1H-indazole-6-carbonitrile | 4-Nitrobenzonitrile | 72 | - |
Reaction Pathway: Synthesis from N-Tosylhydrazone
Caption: In situ generation and cycloaddition pathway.
Fischer Indole Synthesis Analogue
While the Fischer indole synthesis is primarily for indoles, analogous cyclizations of arylhydrazones of α-keto esters or related compounds can lead to indazole-3-carboxylic acids, which can be further derivatized.[8][9][10] The classic approach involves heating the arylhydrazone with a Brønsted or Lewis acid catalyst.[8][10]
Conceptual Protocol: Fischer-type Indazole Synthesis
-
Condense phenylhydrazine with an appropriate α-keto ester (e.g., ethyl benzoylformate) in a suitable solvent like ethanol or acetic acid to form the corresponding hydrazone.
-
Isolate the hydrazone or proceed in a one-pot manner.
-
Heat the hydrazone in the presence of an acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).
-
The cyclization reaction occurs with the elimination of ammonia, followed by aromatization to yield the indazole ring.
-
The resulting indazole-3-carboxylate can be hydrolyzed and decarboxylated to afford 3-phenyl-1H-indazole.
Reaction Pathway: Fischer-type Indazole Synthesis
Caption: Fischer-type synthesis of 3-phenyl-1H-indazoles.
Characterization Data for Selected 3-Phenyl-1H-Indazole Derivatives
The following table summarizes key spectroscopic data for characterization of the synthesized compounds.
| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (ESI, m/z) [M+H]⁺ |
| 6-Nitro-3-phenyl-1H-indazole[6] | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | - |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole[6] | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) | Calcd: 263.0791, Found: 263.0792 |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate[6] | 12.16 (br, 1H), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33 | Calcd: 267.1128, Found: 267.1134 |
| 3-Phenyl-1H-indazole-6-carbonitrile[6] | 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) | 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 | Calcd: 220.0869, Found: 220.0872 |
Conclusion
The synthesis of 3-phenyl-1H-indazole and its derivatives can be accomplished through several reliable and adaptable methods. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science. Further exploration into one-pot procedures and green chemistry approaches continues to refine the synthesis of this important heterocyclic scaffold.
References
- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
